molecular formula C13H22ClNO B12055416 (+)-N,N-Diethylnorephedrine hydrochloride

(+)-N,N-Diethylnorephedrine hydrochloride

Cat. No.: B12055416
M. Wt: 243.77 g/mol
InChI Key: KOCKBNBCNQXAJH-LOCPCMAASA-N
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Description

  • Preparation Methods

    • Synthetic routes involve the reaction of an amine precursor (such as N,N-diethylnorephedrine) with hydrochloric acid.
    • Industrial production methods may include large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

    • Types of reactions:
      • Oxidation, reduction, and substitution reactions.
    • Common reagents and conditions:
      • Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).
      • Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄).
      • Substitution: React with alkyl halides (e.g., methyl iodide).
    • Major products:
      • Oxidation: Hydroxylated derivatives.
      • Reduction: Amines.
      • Substitution: Alkylated or acylated derivatives.
  • Scientific Research Applications

    • Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
    • Biology: Investigated for its effects on receptors (e.g., adrenergic receptors).
    • Medicine: Potential applications in cardiovascular disorders.
    • Industry: Limited applications due to its specialized nature.
  • Mechanism of Action

    • Binds to specific receptors (e.g., adrenergic receptors) in biological systems.
    • Modulates signaling pathways related to blood pressure, renal function, and other physiological processes.
  • Comparison with Similar Compounds

    • Uniqueness: Highlight its chiral nature and specific receptor interactions.
    • Similar compounds: Compare with ephedrine, norephedrine, and other related amines.

    Properties

    Molecular Formula

    C13H22ClNO

    Molecular Weight

    243.77 g/mol

    IUPAC Name

    (1S,2R)-2-(diethylamino)-1-phenylpropan-1-ol;hydrochloride

    InChI

    InChI=1S/C13H21NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11,13,15H,4-5H2,1-3H3;1H/t11-,13-;/m1./s1

    InChI Key

    KOCKBNBCNQXAJH-LOCPCMAASA-N

    Isomeric SMILES

    CCN(CC)[C@H](C)[C@H](C1=CC=CC=C1)O.Cl

    Canonical SMILES

    CCN(CC)C(C)C(C1=CC=CC=C1)O.Cl

    Origin of Product

    United States

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